

# 5-Acetyl-2-anilinothiazole: Structural Architecture and Synthetic Utility

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone*

CAS No.: 343376-30-7

Cat. No.: B3032672

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## Executive Summary

5-acetyl-2-anilinothiazole (IUPAC: 1-[2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one) represents a privileged scaffold in medicinal chemistry, distinct from its more ubiquitous analog, 5-acetyl-2-amino-4-methylthiazole. While the 4-methyl variant is a standard product of the Hantzsch synthesis using 3-chloro-2,4-pentanedione, the 4-unsubstituted 5-acetyl-2-anilinothiazole requires a specialized synthetic approach to preserve the C4 proton.

This scaffold is highly valued for its dual-functionality: the 2-anilino moiety serves as a hydrophobic anchor (often targeting the ATP-binding pocket of kinases), while the 5-acetyl group acts as a versatile electrophilic handle for further derivatization (e.g., chalcone formation) or as a hydrogen-bond acceptor in protein-ligand interactions.

## Cheminformatics Profile

The following physicochemical constants define the molecular identity of 5-acetyl-2-anilinothiazole. Researchers should note the specific absence of the C4-methyl group in the molecular weight calculation.

Property	Value	Notes
IUPAC Name	1-[2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one	
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> OS	Distinct from C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> OS (4-methyl analog)
Molecular Weight	218.28 g/mol	Monoisotopic Mass: 218.0514
CAS Number	106012-40-2 (Generic/Salt forms often vary)	Verify specific salt form (HCl vs. free base)
H-Bond Donors	1 (NH)	Critical for hinge-region binding in kinases
H-Bond Acceptors	3 (N, O, S)	
LogP (Predicted)	-2.3 - 2.5	Moderate lipophilicity; good membrane permeability
Solubility	DMSO (>10 mg/mL), DMF, Ethanol (warm)	Poor water solubility; requires co-solvent for bio-assay
Appearance	Yellow to Pale Cream Crystalline Solid	

## Synthetic Architecture: The Modified Hantzsch Protocol[5]

### Retrosynthetic Analysis

The synthesis of the 4-unsubstituted core poses a regiochemical challenge. Standard Hantzsch conditions using symmetrical

-diketones yield 4,5-disubstituted thiazoles. To achieve the 5-acetyl-4-H substitution pattern, the reaction requires a masked

-keto aldehyde equivalent.

The Precursor Strategy: We utilize 1,1-dimethoxy-3-butanone as the starting material.

Bromination at the

-position yields 2-bromo-1,1-dimethoxy-3-butanone, which serves as the asymmetrical electrophile for the condensation with N-phenylthiourea.

## Detailed Experimental Protocol

Reagents:

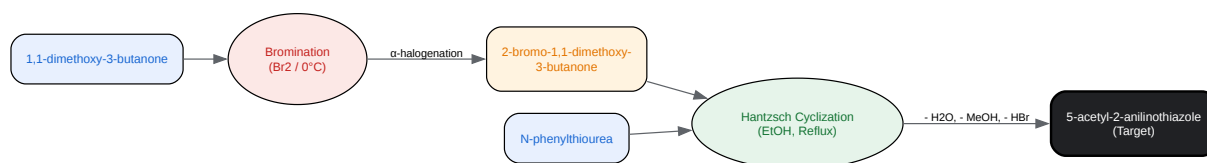
- N-phenylthiourea (1.0 eq)
- 1,1-dimethoxy-3-butanone (Precursor A)
- Bromine ( ) or Phenyltrimethylammonium tribromide (PTAB)
- Ethanol (Absolute)
- Hydrochloric acid (12M)

Step-by-Step Methodology:

- Preparation of  
-Halo Precursor (In Situ):
  - Dissolve 1,1-dimethoxy-3-butanone (10 mmol) in dry ether or dichloromethane at 0°C.
  - Add bromine (10 mmol) dropwise. The solution will decolorize as the  
-bromo species forms.
  - Note: This generates 2-bromo-1,1-dimethoxy-3-butanone. Neutralize with aqueous bicarbonate and extract if isolating, but in-situ use is preferred to avoid degradation.
- Hantzsch Condensation:
  - In a round-bottom flask, suspend N-phenylthiourea (10 mmol) in ethanol (30 mL).

- Add the freshly prepared  
  
-bromo ketone (10 mmol) dropwise.
- Heat the mixture to reflux (80°C) for 3–5 hours.
- Mechanism:[1][2] The sulfur atom of the thiourea attacks the  
  
-carbon of the ketone (displacing Br). The nitrogen then attacks the acetal carbon (masked aldehyde), followed by acid-catalyzed dehydration/aromatization.
- Work-up and Purification:
  - Cool the reaction mixture. A precipitate (often the HBr salt) may form.
  - Neutralize with 10%  
  
solution to precipitate the free base.
  - Filter the crude yellow solid.
  - Recrystallization: Use hot Ethanol/Water (8:2 ratio).
  - Yield Expectation: 65–75%.

## Synthetic Pathway Visualization



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Figure 1: Modified Hantzsch synthesis pathway utilizing a masked aldehyde precursor to ensure C4-H regioselectivity.

## Structural Validation (Spectroscopy)

To confirm the synthesis of the 4-unsubstituted derivative (vs. the 4-methyl impurity), Nuclear Magnetic Resonance (NMR) is the gold standard.

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - 10.50 (s, 1H, NH): Broad singlet, exchangeable with D<sub>2</sub>O.
  - 8.15 (s, 1H, Thiazole C4-H): Critical Diagnostic Signal. This singlet confirms the absence of a methyl group at position 4. In the 4-methyl analog, this proton is absent.
  - 7.60 – 7.00 (m, 5H, Phenyl Ar-H): Multiplets corresponding to the anilino ring.
  - 2.45 (s, 3H, Acetyl CH<sub>3</sub>): Singlet corresponding to the ketone methyl group.
- $^{13}\text{C}$  NMR:
  - Carbonyl (C=O): ~190 ppm.
  - Thiazole C2 (N=C-N): ~170 ppm.
  - Thiazole C5 (C-Ac): ~130 ppm.
  - Thiazole C4: ~145 ppm (Methine carbon).

## Therapeutic Utility and Mechanism of Action Kinase Inhibition (ATP-Competitor)

The 2-anilinothiazole scaffold is a bio-isostere of the adenine ring of ATP.

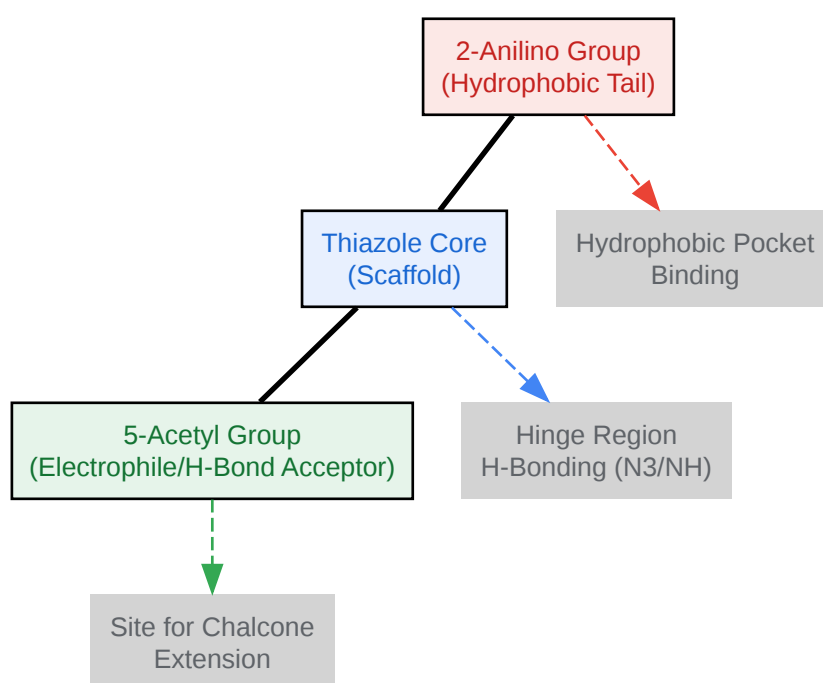
- Binding Mode: The Nitrogen at position 3 (thiazole ring) and the NH of the anilino group form a "donor-acceptor" hydrogen bond motif with the hinge region of kinase enzymes (e.g., CDK2, CDK5, VEGFR).
- Selectivity: The 5-acetyl group projects into the solvent-accessible region or a back-pocket, allowing for the attachment of solubilizing groups or bulky moieties to tune selectivity.

## Synthetic Utility: The Chalcone Gateway

The 5-acetyl group is not just a pharmacological feature; it is a synthetic handle. Via Claisen-Schmidt condensation, the acetyl group reacts with aromatic aldehydes to form thiazolyl-chalcones.

- Application: These chalcones exhibit potent anti-tubulin activity, disrupting microtubule dynamics in cancer cells (similar to Combretastatin A-4).

## Pharmacophore Mapping



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Figure 2: Pharmacophore dissection of 5-acetyl-2-anilinothiazole highlighting interaction zones for drug design.

## References

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- Chemical Property Verification (4-methyl analog comparison)
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